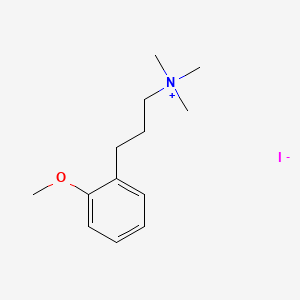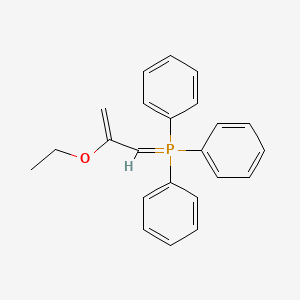
(2-Ethoxyprop-2-en-1-ylidene)(triphenyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxyprop-2-en-1-ylidene)(triphenyl)-lambda~5~-phosphane is a chemical compound with the molecular formula C23H23OP It is known for its unique structure, which includes a phosphane group bonded to a triphenyl group and an ethoxyprop-2-en-1-ylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyprop-2-en-1-ylidene)(triphenyl)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2-ethoxyprop-2-en-1-yl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and a base like sodium hydride or potassium tert-butoxide is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyprop-2-en-1-ylidene)(triphenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of phosphines.
Scientific Research Applications
Chemistry
In chemistry, (2-Ethoxyprop-2-en-1-ylidene)(triphenyl)-lambda~5~-phosphane is used as a ligand in coordination chemistry
Biology and Medicine
The compound’s ability to form stable complexes with metal ions makes it useful in biological and medicinal research. It is investigated for its potential as a drug delivery agent and its interactions with biological molecules.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique structure and reactivity make it a valuable component in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (2-Ethoxyprop-2-en-1-ylidene)(triphenyl)-lambda~5~-phosphane involves its ability to coordinate with metal ions and form stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the metal ions used in the complexes.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common ligand in coordination chemistry, known for its ability to form stable complexes with metal ions.
(2-Methoxyprop-2-en-1-ylidene)(triphenyl)-lambda~5~-phosphane: Similar in structure but with a methoxy group instead of an ethoxy group.
(2-Ethoxyprop-2-en-1-ylidene)(diphenyl)-lambda~5~-phosphane: Similar but with two phenyl groups instead of three.
Uniqueness
(2-Ethoxyprop-2-en-1-ylidene)(triphenyl)-lambda~5~-phosphane is unique due to the presence of the ethoxy group, which can influence its reactivity and the stability of the complexes it forms. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
CAS No. |
62639-98-9 |
|---|---|
Molecular Formula |
C23H23OP |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-ethoxyprop-2-enylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C23H23OP/c1-3-24-20(2)19-25(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-19H,2-3H2,1H3 |
InChI Key |
CSBVTBMMUALAOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)






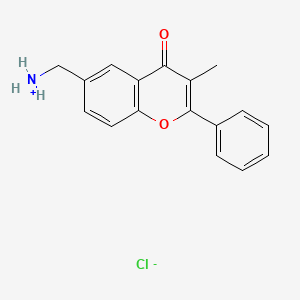
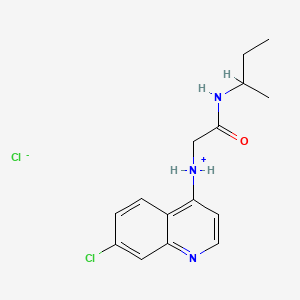
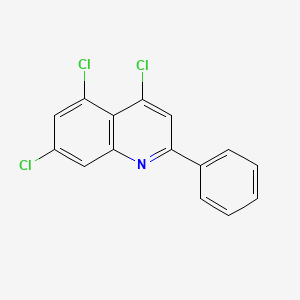
![diethyl-[2-(4-propan-2-ylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13747576.png)
